![molecular formula C11H11NOS B1337730 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol CAS No. 850375-06-3](/img/structure/B1337730.png)

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

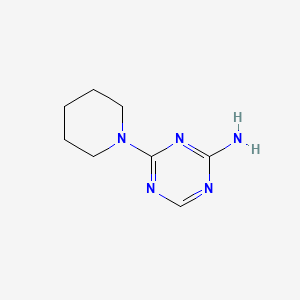

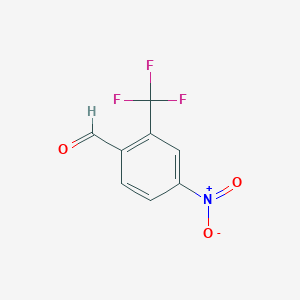

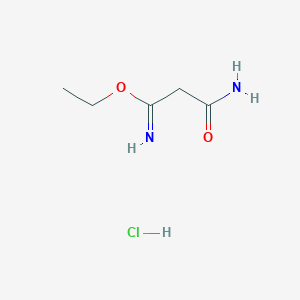

“[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” is a unique chemical compound with the empirical formula C11H11NOS and a molecular weight of 205.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound isCc1nc(cs1)-c2cccc(CO)c2 . The InChI is 1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3 . Physical And Chemical Properties Analysis

This compound has a boiling point of 77.5-79.5°C . It is a solid at room temperature and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Solubility Studies

Research by Hara et al. (2009) on thiazole derivatives demonstrates the importance of molecular structure in determining the crystal structure and solubility of compounds. Their study on methyl and propyl esters of a thiazole derivative reveals how molecular modifications can affect crystal packing and solubility in different solvents (Hara et al., 2009). This research could guide the development of new materials or pharmaceuticals by illustrating the relationship between molecular structure and physical properties.

Molecular Aggregation and Spectroscopy

Matwijczuk et al. (2016) investigated the spectroscopic properties of thiazole derivatives and their molecular aggregation behavior in various solvents. Their findings emphasize how substituent groups on the thiazole ring influence molecular interactions and aggregation, affecting the material's optical properties (Matwijczuk et al., 2016). Such insights are crucial for designing fluorescent markers or sensors.

Antibacterial Applications

Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole compounds, highlighting their antibacterial activities. This research suggests that thiazole derivatives can be potent antibacterial agents, potentially leading to new therapeutic agents (Landage et al., 2019). The structural similarity suggests that [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol could also be explored for antibacterial applications.

Catalytic and Synthetic Applications

A study by Reddy et al. (2012) on the aza-Piancatelli rearrangement demonstrates the catalytic potential of thiazole derivatives in synthesizing heterocyclic compounds. This research indicates that thiazole derivatives can serve as catalysts or intermediates in organic synthesis, offering pathways to complex molecules (Reddy et al., 2012). The versatility in reactions showcases the potential utility of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol in synthetic chemistry.

Fluorescent Chemosensors

The development of chemosensors using thiazole derivatives, as demonstrated by Manna et al. (2020), highlights their utility in detecting metal ions. The selective and sensitive detection of Al3+ ions using a phenyl thiadiazole-based Schiff base receptor suggests the possibility of developing similar sensors using [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol (Manna et al., 2020). These sensors could be invaluable in environmental monitoring or medical diagnostics.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and other exposed areas thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZJEQBWBSZOEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427798 |

Source

|

| Record name | [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | |

CAS RN |

850375-06-3 |

Source

|

| Record name | 3-(2-Methyl-4-thiazolyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

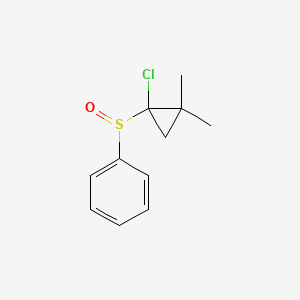

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)

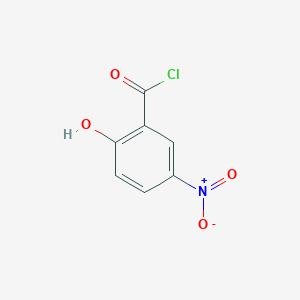

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)